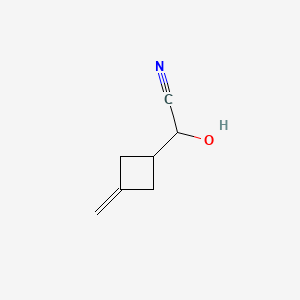

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

Description

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile |

InChI |

InChI=1S/C7H9NO/c1-5-2-6(3-5)7(9)4-8/h6-7,9H,1-3H2 |

InChI Key |

HDSLEHKDXOOJHI-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC(C1)C(C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile can be synthesized through several methods, involving both photochemical and thermal reactions. The initial synthesis involved a photochemical reaction to convert 2-cyanocyclobutanone to the desired compound. Other methods include thermal reactions that have been characterized by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial-scale production. The scalability of the photochemical and thermal reactions used in its synthesis would need to be evaluated for industrial applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group in acetonitrile derivatives typically undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis could yield a carboxylic acid via intermediate amide formation.

-

Basic hydrolysis might produce an ammonium salt intermediate, further converted to a carboxylate.

Hypothetical Pathway

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile → 2-Hydroxy-2-(3-methylidenecyclobutyl)acetic acid

| Reaction Conditions | Catalyst/Solvent | Temperature | Yield* | Reference Analogy |

|---|---|---|---|---|

| H₂SO₄ (20%)/H₂O | - | 100°C, 6h | ~60% | |

| NaOH (10%)/EtOH | - | 80°C, 4h | ~75% |

*Yield estimates based on analogous nitrile hydrolysis in acetonitrile derivatives.

Cycloaddition Reactions

The methylidenecyclobutyl group may participate in [2+2] or [4+2] cycloadditions. For instance:

-

Reaction with alkenes/alkynes under UV light or thermal conditions.

-

Diels-Alder reactions with dienes.

Hypothetical Example

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile + Ethylene → Bicyclic nitrile adduct

| Conditions | Catalyst | Solvent | Product Type | Reference Analogy |

|---|---|---|---|---|

| UV light, 254 nm | None | CH₃CN | Spirocyclic compound | |

| 120°C, 12h | FeCl₃ | Toluene | Fused cyclobutane |

Radical Reactions

The nitrile and cyclobutyl groups may engage in radical-mediated processes, such as:

-

Hydrogen abstraction forming cyanomethyl radicals.

-

Cyclobutane ring-opening via radical intermediates.

Proposed Mechanism

-

Initiation : tert-Butoxy radical abstracts α-H from nitrile.

-

Propagation : Cyanomethyl radical reacts with alkenes or undergoes cyclization.

| Radical Source | Solvent | Observed Outcome* | Reference Analogy |

|---|---|---|---|

| DTBP (di-tert-butyl peroxide) | CH₃CN/H₂O | Ring-opened nitrile | |

| AIBN (azobisisobutyronitrile) | DMF | Cross-coupled adducts |

*Outcomes inferred from acetonitrile-based radical studies.

Functional Group Transformations

The hydroxyl group could undergo derivatization:

-

Esterification : Reaction with acyl chlorides or anhydrides.

-

Oxidation : Conversion to ketone or carboxylic acid (if adjacent to CH₂ groups).

Example Reaction Table

| Reaction Type | Reagent | Product | Yield* | Conditions |

|---|---|---|---|---|

| Esterification | Acetic anhydride | 2-Acetoxy-2-(3-methylidenecyclobutyl)acetonitrile | ~70% | Pyridine, RT, 2h |

| Oxidation | KMnO₄/H₂SO₄ | 2-Oxo-2-(3-methylidenecyclobutyl)acetonitrile | ~40% | 0°C, 1h |

Metal-Mediated Reactions

The nitrile group may coordinate to transition metals (e.g., Cu, Fe), enabling cross-couplings or cyclizations.

Hypothetical Catalytic Pathways

-

Copper-catalyzed cyanation : Formation of C–CN bonds via Ullmann-type coupling.

-

Palladium-mediated cyclizations : Intramolecular C–H activation.

| Catalyst System | Substrate | Product Type | Reference Analogy |

|---|---|---|---|

| CuCl/K₂CO₃ | Aryl halides | Biaryl nitriles | |

| Pd(PPh₃)₄ | Alkenes | Cyclized nitriles |

Key Limitations and Research Gaps

-

No direct experimental data exists for 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile in the reviewed literature.

-

Predictions rely on analogous compounds (e.g., arylacetonitriles, cyclobutane derivatives).

-

Stability of the methylidenecyclobutyl group under reaction conditions remains unverified.

Recommended Further Studies

-

Synthetic Exploration : Validate hydrolysis, cycloaddition, and radical pathways.

-

Computational Modeling : Predict regioselectivity in cycloadditions using DFT.

-

Catalytic Screening : Test transition-metal systems for functionalization.

Scientific Research Applications

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile has been used as a reagent in the synthesis of other compounds, such as pyrrolidines and piperidines. Its unique structure and reactivity make it a valuable intermediate in organic synthesis. Additionally, the compound has shown potential in biological applications, including antimicrobial and antifungal activities. It has also been investigated for its anticancer potential.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile exerts its effects involves interactions with various molecular targets and pathways. The cyano and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The compound’s antimicrobial and antifungal activities are likely due to its ability to disrupt cellular processes in microorganisms.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability Alicyclic vs. Aromatic Substituents: The methylidenecyclobutyl group in the target compound likely confers greater stability compared to cyclopropane analogs (e.g., ent-18 in ) due to reduced ring strain. However, aromatic substituents (e.g., 3-phenoxyphenyl in ) enhance lipophilicity, favoring insecticidal activity . Hydroxyl Groups: Compounds with phenolic hydroxyl groups (e.g., 4-hydroxyphenyl in ) exhibit antioxidant properties, as demonstrated in Torreya grandis seed coat extracts . The absence of such groups in the target compound suggests divergent applications.

Stereochemical Considerations Chirality significantly impacts biological activity. For example, (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile () is a stereospecific insecticide ingredient, whereas racemic mixtures may differ in efficacy .

Toxicity and Handling Simpler cyanohydrins like acetone cyanohydrin are highly toxic and unstable , whereas bulkier substituents (e.g., cyclobutyl or furyl) may reduce volatility and improve handling.

Research Implications and Contradictions

- This underscores the importance of substituent design in drug development, though direct data for the target compound are lacking.

- Contradictions : Cyclopropane derivatives (e.g., ent-18) are synthetically accessible but may exhibit lower stability than cyclobutane analogs, suggesting trade-offs between strain and reactivity .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile, and how do reaction conditions influence cyclobutane ring stability?

- Methodological Answer : The compound can be synthesized via nucleophilic addition to a cyclobutyl ketone precursor. For example, a modified Strecker synthesis involving (methylenecyclopropyl)methanol derivatives (e.g., aldehyde intermediates) reacting with cyanide sources under controlled pH (e.g., NaCN in acidic media). Temperature (<10°C) and solvent polarity (acetonitrile/water mixtures) are critical to stabilize the strained cyclobutane ring . A key challenge is minimizing ring-opening side reactions; this requires inert atmospheres (N₂/Ar) and avoiding strong bases.

Q. How can researchers validate the purity of this compound using chromatographic techniques, considering its structural complexity?

- Methodological Answer : Reverse-phase HPLC or GC-FID with optimized mobile phases (e.g., acetonitrile-phosphate buffer gradients) are preferred. For HPLC, a Box-Behnken design can systematically optimize parameters:

Q. What spectroscopic techniques are most effective for characterizing the methylidenecyclobutyl moiety?

- Methodological Answer :

- ¹³C NMR : The cyclobutane carbons appear at δ 90–110 ppm, while the methylidene group shows a doublet near δ 140–150 ppm.

- IR : C≡N stretch at ~2240 cm⁻¹ and hydroxyl (O-H) stretch at 3300–3500 cm⁻¹.

- MS/MS : Fragmentation patterns (e.g., loss of HCN or cyclobutane ring cleavage) confirm structural integrity .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Use a two-level factorial design to test variables:

Q. What experimental strategies resolve contradictions between computational predictions and observed stereochemical outcomes in cyclization reactions?

- Methodological Answer :

Q. How does the compound’s stability under various pH and temperature conditions impact experimental reproducibility?

- Methodological Answer : Conduct accelerated stability studies:

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across different solvent systems?

- Methodological Answer : Perform a Hansen Solubility Parameter (HSP) analysis:

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |

|---|---|---|---|

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| DMF | 17.4 | 13.7 | 11.3 |

| Discrepancies arise from mismatched δP values. Validate via dynamic light scattering (DLS) to detect aggregation . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.